8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[45]decan-2-one is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another method utilizes a Lewis acid-catalyzed Prins/pinacol cascade process, which involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as alkylation, heterocyclization, and purification through flash chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 2,8-Diazaspiro[4.5]decan-1-one
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is unique due to its specific structural features, such as the presence of a benzyloxymethyl group, which can influence its reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H21NO3 |
---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C16H21NO3/c18-15-17-12-16(20-15)8-6-14(7-9-16)11-19-10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18) |
InChI-Schlüssel |
GLFUFVYPQMYPSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1COCC3=CC=CC=C3)CNC(=O)O2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.